molecular formula C22H22ClNO5 B11049615 5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11049615
M. Wt: 415.9 g/mol
InChI Key: ZXCBWVOQGLPAOW-ZZEZOPTASA-N
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Description

5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrol-2-one core structure, substituted with chlorophenyl, hydroxy, methoxybenzoyl, and methoxypropyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3-methoxybenzoyl chloride in the presence of a base, followed by cyclization with a suitable amine and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: shares structural similarities with other pyrrol-2-one derivatives, such as:

Uniqueness

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its specific reactivity and potential biological activity set it apart from other similar compounds.

properties

Molecular Formula

C22H22ClNO5

Molecular Weight

415.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22ClNO5/c1-28-12-4-11-24-19(14-7-9-16(23)10-8-14)18(21(26)22(24)27)20(25)15-5-3-6-17(13-15)29-2/h3,5-10,13,19,25H,4,11-12H2,1-2H3/b20-18-

InChI Key

ZXCBWVOQGLPAOW-ZZEZOPTASA-N

Isomeric SMILES

COCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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